

Application Note and Protocol: ^1H and ^{13}C NMR Characterization of 4-Chlorophenothiazine

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Compound of Interest

Compound Name: 4-Chlorophenothiazine

Cat. No.: B116481

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chlorophenothiazine is a heterocyclic compound belonging to the phenothiazine class of molecules, which are of significant interest in medicinal chemistry due to their wide range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This document provides a detailed protocol for the characterization of **4-Chlorophenothiazine** using ^1H and ^{13}C NMR spectroscopy. While specific experimental data for **4-Chlorophenothiazine** is not readily available in the public domain, this note serves as a comprehensive guide to acquiring and interpreting the necessary spectra.

Data Presentation

The following tables are templates for the expected ^1H and ^{13}C NMR data for **4-Chlorophenothiazine**. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard, typically tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz).

Table 1: Template for ^1H NMR Data of **4-Chlorophenothiazine**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
Expected ~8.5-9.5	br s	-	1H	NH
Expected ~6.8-7.5	m	Typical Jortho = 7-9 Hz Typical Jmeta = 2-3 Hz Typical Jpara = <1 Hz	7H	Aromatic CH

Note: The exact chemical shifts and coupling constants will be dependent on the solvent used and the specific electronic effects of the chlorine substituent.

Table 2: Template for ^{13}C NMR Data of **4-Chlorophenothiazine**

Chemical Shift (δ , ppm)	Assignment
Expected ~140-150	Quaternary C (C-S, C-N)
Expected ~120-135	Aromatic CH
Expected ~115-125	Aromatic C-Cl

Note: ^{13}C NMR spectra are typically proton-decoupled, resulting in singlet peaks for each unique carbon atom.

Experimental Protocols

A meticulous experimental approach is crucial for obtaining high-quality NMR spectra.

Sample Preparation

Proper sample preparation is critical to avoid line broadening and artifacts in the NMR spectrum.^{[1][2][3]}

- **Sample Purity:** Ensure the **4-Chlorophenothiazine** sample is of high purity to avoid signals from impurities complicating the spectrum.
- **Solvent Selection:** Choose a deuterated solvent that completely dissolves the sample.^[2] Chloroform-d (CDCl_3) is a common choice for many organic molecules.^[4] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d_6) or acetone-d₆. The choice of solvent can slightly alter the chemical shifts.
- **Concentration:**
 - For ^1H NMR, dissolve 5-25 mg of **4-Chlorophenothiazine** in approximately 0.6-0.7 mL of the chosen deuterated solvent.^[3]
 - For ^{13}C NMR, a higher concentration is generally required due to the lower natural abundance of the ^{13}C isotope; aim for 50-100 mg in 0.6-0.7 mL of solvent.^[3]
- **Filtration:** To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.
- **Internal Standard:** Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.^[5]

NMR Data Acquisition

The following are general parameters for acquiring ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

2.1. ^1H NMR Spectroscopy

- **Experiment:** Standard 1D proton experiment.
- **Pulse Angle:** 30-45° to allow for a shorter relaxation delay.
- **Spectral Width:** Approximately 12-16 ppm, centered around 6-8 ppm to cover the aromatic and NH proton regions.

- Acquisition Time: 2-4 seconds to ensure good digital resolution.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

2.2. ^{13}C NMR Spectroscopy

- Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
- Pulse Angle: 30° to balance signal intensity and relaxation time.
- Spectral Width: Approximately 0-200 ppm to cover the full range of carbon chemical shifts.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ^{13}C NMR to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.

Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
- Integration: For ^1H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

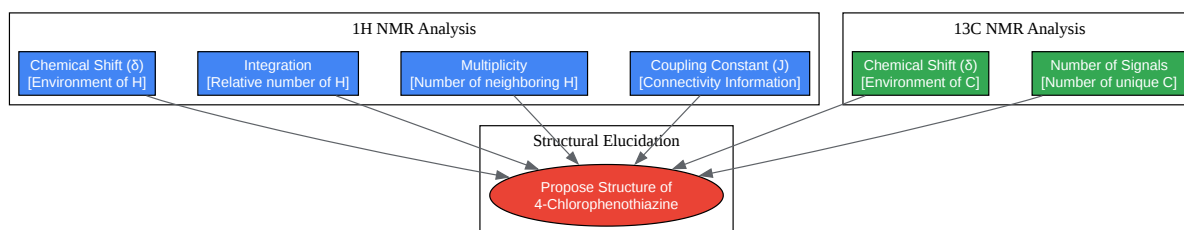
Mandatory Visualizations

The following diagrams illustrate the key workflows in the NMR characterization of **4-Chlorophenothiazine**.



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Caption: Experimental workflow for NMR characterization.



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